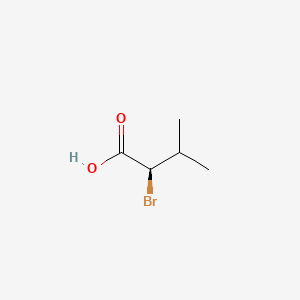

(R)-2-Bromo-3-methylbutyric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.08 m. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-bromo-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBARDWJXBGYEJ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227606 | |

| Record name | alpha-Bromoisovaleric acid, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76792-22-8 | |

| Record name | alpha-Bromoisovaleric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076792228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Bromoisovaleric acid, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(+)-2-Bromo-3-methylbutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-BROMOISOVALERIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS538QCW8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of (R)-2-Bromo-3-methylbutyric Acid

This document provides a comprehensive overview of the key physical and chemical properties of (R)-2-Bromo-3-methylbutyric acid, a significant chiral building block in organic synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical Identity and Structure

This compound is a halogenated carboxylic acid. Its structure consists of a butyric acid core with a bromine atom at the alpha-position (carbon 2) and a methyl group at the beta-position (carbon 3). The "(R)" designation indicates the specific stereochemical configuration at the chiral center (carbon 2).

-

IUPAC Name: (2R)-2-Bromo-3-methylbutanoic acid

-

CAS Number: 76792-22-8

-

Molecular Formula: C₅H₉BrO₂[1]

-

Molecular Weight: 181.03 g/mol [1]

-

InChI Key: UEBARDWJXBGYEJ-SCSAIBSYSA-N

-

Canonical SMILES: CC(C)--INVALID-LINK--C(=O)O

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that some reported values are for the racemic mixture (DL-2-Bromo-3-methylbutyric acid) and are included for comparison.

| Property | Value | Notes |

| Appearance | Colorless to pale yellow liquid or crystalline solid.[1] | Can exist as a solid or liquid at/near room temperature. |

| Melting Point | 35-40 °C[2] | The racemic form has a similar melting point of 39-42 °C.[3][4][5] |

| Boiling Point | 90-100 °C at 0.5 mmHg[2] | The racemic form boils at 124-126 °C at 20 mmHg.[5][6] |

| Density | 1.513 g/cm³[3] | Data for the racemic mixture. |

| Optical Rotation | [α]²²/D +21° | Measured in benzene at a concentration of c=37. |

| Flash Point | 113 °C (235.4 °F) | Closed cup method. |

| Refractive Index | 1.479[3] | Data for the racemic mixture. |

| Solubility | Moderately soluble in water; highly soluble in organic solvents like ethanol and ether.[1][5] | The racemic form is described as very slightly soluble in water.[5][6] |

Experimental Protocols

The following sections describe generalized experimental methodologies for determining key physical properties of compounds such as this compound.

The melting point is a critical indicator of purity for crystalline solids.[7]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: A small amount of the dried, powdered compound is packed into a thin-walled capillary tube to a height of 1-2 cm.[7][8]

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.[9]

-

Heating: The apparatus is heated at a steady, slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[9]

-

Observation: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid.

-

Reporting: The melting point is reported as the range from T1 to T2. A narrow range (0.5-1.0°C) typically indicates a high-purity substance.

Optical rotation measurement is essential for confirming the enantiomeric identity and purity of chiral molecules.[10][11]

Objective: To measure the angle and direction of rotation of plane-polarized light caused by the chiral sample.

Methodology:

-

Instrument Calibration: A polarimeter is turned on and allowed to stabilize. The zero point is determined using a blank, which consists of the pure solvent specified for the measurement (e.g., benzene).[10]

-

Sample Preparation: A solution of this compound is prepared at a precise concentration (c), as specified in the literature (e.g., 37 g/L or c=37).

-

Measurement: The prepared solution is transferred to a polarimeter sample tube of a known path length (l), typically 1.0 dm. Air bubbles must be avoided. The tube is placed in the polarimeter.

-

Data Acquisition: The light source (commonly the sodium D-line at 589.3 nm) is passed through the sample.[10] The analyzer is rotated until the light intensity matches the reference, and the observed angle of rotation (α) is recorded. The measurement is typically repeated several times, and the average is taken.

-

Calculation of Specific Rotation [α]: The specific rotation is calculated using the formula: [α] = α / (l * c) Where α is the observed rotation, l is the path length in decimeters (dm), and c is the concentration in g/mL.[11] The direction of rotation is noted as dextrorotatory (+) or levorotatory (-).[11]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the quality control and characterization of a chiral compound like this compound.

Caption: Workflow for Physical and Chemical Characterization.

References

- 1. pacificbiochem.com [pacificbiochem.com]

- 2. (R)-(+)-2-BROMO-3-METHYLBUTYRIC ACID | 76792-22-8 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]

- 5. 2-溴-3-甲基丁酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Bromo-3-methylbutyric acid 97 565-74-2 [sigmaaldrich.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. digicollections.net [digicollections.net]

- 11. chem.libretexts.org [chem.libretexts.org]

(R)-2-Bromo-3-methylbutyric acid CAS number 76792-22-8

An In-depth Technical Guide on (R)-2-Bromo-3-methylbutyric Acid (CAS: 76792-22-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS registry number 76792-22-8, is a valuable chiral building block in organic synthesis.[1][2] Its stereospecific properties make it a crucial intermediate in the development of enantiomerically pure pharmaceuticals and agrochemicals.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and insights into its applications in drug development and catalysis. The information is presented to assist researchers and scientists in leveraging this compound for their synthetic and drug discovery endeavors.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1][2] A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 76792-22-8 | [1][2][3][4] |

| Molecular Formula | C₅H₉BrO₂ | [1][2][3] |

| Molecular Weight | 181.03 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 35-45 °C | [2][4][5] |

| Boiling Point | 90-100 °C at 0.5 mmHg | [4][5] |

| Optical Rotation | [α]22/D +17° to +21° (c=2-37 in benzene or MeOH) | [2][5] |

| Purity | ≥96-98% | [2][3][5] |

| Solubility | Soluble in organic solvents like methanol. | [1] |

| pKa | 3.00 ± 0.10 (Predicted) | [1] |

Synthesis of this compound

The synthesis of α-bromo carboxylic acids is commonly achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. This method involves the bromination of a carboxylic acid at the alpha-carbon. For this compound, the synthesis would typically start from (R)-3-methylbutyric acid to retain the desired stereochemistry. However, a more common and cost-effective approach involves the resolution of the racemic mixture of 2-bromo-3-methylbutyric acid, which is synthesized from isovaleric acid.

General Synthesis Workflow: Hell-Volhard-Zelinsky Reaction

The following diagram illustrates the general workflow for the synthesis of 2-bromo-3-methylbutyric acid via the Hell-Volhard-Zelinsky reaction.

Caption: General workflow of the Hell-Volhard-Zelinsky reaction.

Detailed Experimental Protocol (Adapted from General Procedures)

This protocol is an adapted procedure based on the general principles of the Hell-Volhard-Zelinsky reaction for the synthesis of racemic 2-bromo-3-methylbutyric acid. The resolution of the racemic mixture to obtain the (R)-enantiomer would require a subsequent step, often involving fractional crystallization with a chiral amine.

Materials:

-

Isovaleric acid

-

Red phosphorus

-

Bromine

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Dipehnylether (for distillation)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place isovaleric acid and a catalytic amount of red phosphorus.

-

Bromination: Slowly add bromine to the flask through the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be trapped or neutralized.

-

Heating: After the addition of bromine is complete, heat the reaction mixture to 80-90°C and maintain this temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench the excess bromine and phosphorus tribromide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with water and 1M HCl.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation, often using a high-boiling point solvent like diphenylether to facilitate the process, to yield 2-bromo-3-methylbutyric acid.

Note: This procedure yields a racemic mixture. The resolution to obtain this compound is a separate process.

Applications in Drug Development and Research

This compound is a key chiral intermediate in the synthesis of various bioactive molecules.[2] Its stereochemistry is crucial for the efficacy and safety of the final therapeutic agents.[2]

Synthesis of Fructosyl Peptide Oxidase Inhibitors

This compound serves as a starting material in the synthesis of inhibitors for fructosyl peptide oxidases (FPOXs).[5] These enzymes are important in the diagnosis of diabetes. The inhibitors are designed as substrate analogs to study the enzyme's mechanism and for potential therapeutic applications.

Chiral Ionic Liquids for Asymmetric Catalysis

This compound can be used as an anionic component of chiral ionic liquids.[5] These ionic liquids are employed as catalysts in asymmetric reactions, such as the Heck arylation of 2,3-dihydrofuran, to induce stereoselectivity.[5]

General Application Workflow

The following diagram illustrates the logical relationship of this compound's applications.

Caption: Key application areas of this compound.

Safety and Handling

This compound is a corrosive and toxic compound.[5][6] It can cause severe skin burns and eye damage, and is harmful if swallowed, in contact with skin, or if inhaled.[5][6] Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, should be worn when handling this chemical.[5] It should be stored in a well-ventilated place, and the container kept tightly closed.

Conclusion

This compound is a versatile and important chiral building block with significant applications in the synthesis of pharmaceuticals and agrochemicals, as well as in the field of asymmetric catalysis. This guide provides essential technical information to aid researchers in its safe and effective use. The detailed physicochemical data, a representative synthetic protocol, and an overview of its applications should serve as a valuable resource for the scientific community.

References

Spectroscopic Data of (R)-2-Bromo-3-methylbutyric Acid: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for (R)-2-Bromo-3-methylbutyric acid, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectroscopic analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~11.0 | Singlet (broad) | 1H | - | -COOH |

| 4.15 | Doublet | 1H | 7.5 | CH-Br |

| 2.25 | Multiplet | 1H | - | CH-(CH₃)₂ |

| 1.05 | Doublet | 3H | 6.5 | -CH₃ |

| 0.95 | Doublet | 3H | 6.5 | -CH₃ |

Note: The spectrum of the (S)-enantiomer is expected to be identical in a non-chiral solvent.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 171.0 | C=O |

| 50.0 | CH-Br |

| 32.5 | CH-(CH₃)₂ |

| 20.5 | -CH₃ |

| 18.0 | -CH₃ |

Note: Data is inferred from typical chemical shifts for similar structures.

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 - 2850 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1470 | Medium | C-H bend |

| 1290 | Medium | C-O stretch |

| 650 | Strong | C-Br stretch |

Source: Adapted from NIST/EPA Gas-Phase Infrared Database for 2-Bromo-3-methylbutanoic acid.[2]

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 182 | < 5 | [M+1]⁺ (with ⁸¹Br) |

| 180 | < 5 | [M]⁺ (with ⁷⁹Br) |

| 137 / 135 | 100 | [M - COOH]⁺ |

| 101 | Moderate | [M - Br]⁺ |

| 57 | High | [C₄H₉]⁺ |

Source: Adapted from NIST data for 2-Bromo-3-methylbutanoic acid.[3][4]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5]

-

Filter the solution into a clean 5 mm NMR tube.[5]

-

If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added.[5]

¹H NMR Spectroscopy:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[5]

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.[5]

-

Acquisition Time: 2-4 seconds.[5]

-

Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz (or higher) NMR Spectrometer

-

Pulse Program: A standard proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of this compound in a volatile solvent like methylene chloride or acetone.[6]

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[6]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[6]

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.[7]

-

Mode: Transmittance or Absorbance.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[8]

-

Further, dilute the solution to a final concentration of 1-10 µg/mL.[8]

-

Ensure the final solution is free of any particulate matter by filtration if necessary.[8]

Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.[9]

-

Ionization Source: Electron Impact (EI) at 70 eV.[9]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 200-250 °C.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]

- 3. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]

- 4. Butanoic acid, 2-bromo-3-methyl- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Stereochemical Landscape of 2-Bromo-3-Methylbutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chirality of 2-bromo-3-methylbutyric acid, a chiral α-halogenated carboxylic acid with applications in organic synthesis. The document details the stereoisomeric forms of the molecule, their physical and spectroscopic properties, and methods for their synthesis and separation. A particular focus is placed on providing detailed, representative experimental protocols for the preparation of the racemic mixture and the resolution of its enantiomers. This guide is intended to be a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science.

Introduction to the Chirality of 2-Bromo-3-Methylbutyric Acid

2-Bromo-3-methylbutyric acid, also known as α-bromoisovaleric acid, is a chiral molecule due to the presence of a stereocenter at the α-carbon (C2), which is bonded to four different groups: a hydrogen atom, a bromine atom, an isopropyl group, and a carboxylic acid group. This chirality gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers.[1][2] The spatial arrangement of these groups determines the absolute configuration of each enantiomer, which in turn dictates their interaction with other chiral molecules and polarized light.

The resolution of the enantiomers of 2-bromo-3-methylbutyric acid was first reported nearly a century ago, highlighting its long-standing importance in stereochemistry.[1][2] The distinct stereoisomers are valuable building blocks in the synthesis of more complex chiral molecules, including pharmaceuticals and other biologically active compounds.

Stereoisomers and Their Properties

The two enantiomers of 2-bromo-3-methylbutyric acid are designated as (R)-(+)-2-bromo-3-methylbutyric acid and (S)-(-)-2-bromo-3-methylbutyric acid. Their three-dimensional structures are mirror images of each other.

Diagram of Stereoisomers

References

α-Bromoisovaleric Acid Enantiomers: A Technical Guide to Their Discovery, Resolution, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and resolution of α-bromoisovaleric acid enantiomers. It details the initial synthesis of the racemic acid and chronicles the pivotal development of its enantiomeric separation. This document offers in-depth experimental protocols for the classical resolution of α-bromoisovaleric acid, presents key quantitative data in structured tables, and utilizes diagrams to illustrate the historical timeline and experimental workflows. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the foundational principles of stereochemistry and chiral separation.

Introduction

α-Bromoisovaleric acid, systematically named 2-bromo-3-methylbutanoic acid, is a halogenated carboxylic acid that possesses a chiral center at the α-carbon. The presence of this stereocenter gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The differential physiological effects of enantiomers are a cornerstone of modern pharmacology, making the study and separation of such chiral molecules a critical aspect of drug discovery and development. This guide explores the historical context of α-bromoisovaleric acid's discovery and the methodologies developed for the isolation of its enantiomers.

History and Discovery

The journey of α-bromoisovaleric acid began in the late 19th century with the synthesis of its racemic form.

-

1874: The first synthesis of racemic α-bromoisovaleric acid was reported by Ley and Popow.[1] Their work laid the foundation for future investigations into its properties and stereochemistry.

-

1926: The seminal work on the separation of its enantiomers was published by Berlingozzi and Furia.[1] They successfully resolved the racemic mixture into its dextrorotatory (d) and levorotatory (l) forms, a significant achievement in the field of stereochemistry at the time.

-

1938: Further studies by Berlingozzi and Lenoci contributed to the understanding of these enantiomers.[1]

The timeline below illustrates the key milestones in the discovery and resolution of α-bromoisovaleric acid enantiomers.

Physicochemical Properties

The physical properties of the racemic mixture and the individual enantiomers of α-bromoisovaleric acid are crucial for their identification, separation, and characterization.

| Property | Racemic (dl)-Form | d-Enantiomer | l-Enantiomer |

| Molecular Formula | C₅H₉BrO₂ | C₅H₉BrO₂ | C₅H₉BrO₂ |

| Molecular Weight | 181.03 g/mol | 181.03 g/mol | 181.03 g/mol |

| Melting Point | 44 °C | 43-44 °C | 43-44 °C |

| Boiling Point | ~230 °C (with decomposition) | - | - |

| Specific Rotation [α]D | 0° | +22.6° (c=4 in benzene) | -22.4° (c=4 in benzene) |

| Appearance | Prisms from ether or chloroform | Crystals from petroleum ether | Crystals from petroleum ether |

| Solubility | Sparingly soluble in water; soluble in alcohol, ether | - | - |

Table 1: Physicochemical properties of α-bromoisovaleric acid forms.[1]

Synthesis of Racemic α-Bromoisovaleric Acid

The preparation of racemic α-bromoisovaleric acid can be achieved through the bromination of isovaleric acid. Several methods have been described in the literature, often employing a catalyst to facilitate the reaction.

Hell-Volhard-Zelinsky Reaction

A common method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky reaction. This involves treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place isovaleric acid.

-

Catalyst Addition: Add a catalytic amount of red phosphorus or phosphorus tribromide.

-

Bromination: Slowly add bromine from the dropping funnel. The reaction is typically initiated by gentle heating.

-

Reaction Completion: The reaction mixture is heated until the evolution of hydrogen bromide gas ceases.

-

Work-up: The reaction mixture is cooled and then poured into water to hydrolyze the acyl bromide intermediate.

-

Extraction and Purification: The α-bromoisovaleric acid is extracted with a suitable organic solvent (e.g., ether), and the solvent is subsequently removed. The crude product can be purified by distillation or recrystallization.

Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step for studying their individual biological activities. The classical method of resolution, as pioneered by Louis Pasteur, involves the use of a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties.

Classical Resolution via Diastereomeric Salt Formation

This method relies on the reaction of the racemic carboxylic acid with an enantiomerically pure chiral base to form a pair of diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol (Based on the principles of Berlingozzi and Furia's work):

While the specific details from the original 1926 publication are not widely available in modern databases, the general procedure for resolving a racemic carboxylic acid with a chiral amine is as follows. A common chiral resolving agent for acidic compounds is a chiral amine such as brucine, strychnine, or a synthetic chiral amine.

-

Salt Formation: Dissolve the racemic α-bromoisovaleric acid in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve an equimolar amount of a single enantiomer of a chiral amine (e.g., (+)-cinchotoxine, as used by Pasteur for tartaric acid) in the same solvent.

-

Crystallization: Combine the two solutions. The diastereomeric salts will have different solubilities. One salt will preferentially crystallize out of the solution upon cooling or slow evaporation of the solvent.

-

Isolation of Diastereomer: The crystallized diastereomeric salt is isolated by filtration. The purity of the salt can be improved by recrystallization.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched α-bromoisovaleric acid. The protonated chiral amine will remain in the aqueous phase.

-

Extraction and Isolation: The pure enantiomer of α-bromoisovaleric acid is extracted with an organic solvent. After drying and removal of the solvent, the enantiomerically pure acid is obtained.

-

Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by a similar process of acidification, extraction, and purification.

Significance in Research and Drug Development

The enantiomers of α-bromoisovaleric acid and its derivatives have been utilized in various areas of chemical and pharmaceutical research:

-

Chiral Building Blocks: Enantiomerically pure α-bromoisovaleric acid serves as a valuable chiral building block in asymmetric synthesis, allowing for the introduction of a specific stereocenter into more complex molecules.

-

Pharmacological Research: The separation of the enantiomers is a prerequisite for evaluating their individual pharmacological and toxicological profiles. This is a fundamental principle in the development of safe and effective chiral drugs.

-

Derivatives with Biological Activity: The ester derivative, ethyl α-bromoisovalerate, is a known sedative and is a component of some pharmaceutical preparations. Understanding the stereochemistry of the parent acid is important for elucidating the structure-activity relationships of such derivatives.

Conclusion

The discovery and resolution of α-bromoisovaleric acid enantiomers represent a classic example of the progression of stereochemical knowledge and techniques. From the initial synthesis of the racemate to the development of methods for isolating the individual enantiomers, the study of this compound has contributed to the broader understanding of chirality and its implications in science. The methodologies for its resolution, particularly classical diastereomeric salt formation, remain a fundamental and instructive example of chiral separation techniques that are still relevant in modern organic chemistry and pharmaceutical development. This guide provides a foundational resource for professionals engaged in these fields, offering both historical context and practical methodological insights.

References

Solubility Profile of (R)-2-Bromo-3-methylbutyric Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-2-Bromo-3-methylbutyric acid in various organic solvents. This information is critical for its application in pharmaceutical synthesis, purification, and formulation development, where it serves as a key chiral building block. This document compiles available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual representation of a common synthetic pathway.

Quantitative Solubility Data

| Solvent | Solubility ( g/100g of Solvent) at 20°C | Qualitative Solubility |

| Methanol | 82.7 | Soluble[1][2] |

| Ethanol | 45.53 | Soluble[1][2] |

| Acetone | 17.75 | Soluble |

| Dioxane | 22.7 | - |

| Diethyl Ether | 0.84 | Soluble |

| Water | 55.8 | Very slightly soluble |

| Benzene | - | Insoluble |

| Alcohol (General) | - | Soluble[1][2] |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following protocol describes a standardized method for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is based on the widely accepted shake-flask technique.

2.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Calibrated glassware

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is achieved.

-

Accurately add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

-

Data Calculation:

-

Calculate the solubility (S) using the following formula, accounting for the dilution factor: S ( g/100g solvent) = (Concentration from analysis × Dilution factor × Volume of solvent) / (Mass of solvent) × 100

-

Synthesis Pathway: Hell-Volhard-Zelinsky Reaction

A common method for the synthesis of α-bromo carboxylic acids like 2-Bromo-3-methylbutyric acid is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the bromination of a carboxylic acid at the alpha-carbon.

Caption: Hell-Volhard-Zelinsky synthesis of this compound.

Logical Workflow for Solubility Determination

The experimental workflow for determining the solubility of this compound follows a logical sequence of steps to ensure accurate and reproducible results.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Safety and Handling of (R)-2-Bromo-3-methylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (R)-2-Bromo-3-methylbutyric acid (CAS No: 76792-22-8), also known as (R)-2-Bromoisovaleric acid. This document is intended to be a crucial resource for laboratory personnel and professionals in drug development to ensure safe handling, storage, and disposal of this chemical.

Chemical Identification and Physical Properties

This compound is a chiral α-bromo carboxylic acid widely used as a reagent and building block in organic synthesis, particularly in the preparation of pharmaceuticals.[1][2][3] Its physical and chemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₅H₉BrO₂ | [2] |

| Molecular Weight | 181.03 g/mol | [4] |

| Appearance | White to beige crystalline powder or chunks | [1][5] |

| Melting Point | 35-40 °C (lit.) | [6] |

| Boiling Point | 90-100 °C at 0.5 mmHg (lit.) | [6] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |

| Density | 1.513 g/cm³ | [3] |

| Solubility | Soluble in alcohol and diethyl ether. Very slightly soluble in water. | [] |

| Optical Activity | [α]22/D +21°, c = 37 in benzene | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[8] It is also harmful if swallowed, in contact with skin, or if inhaled.[8]

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Caption: Personal Protective Equipment for handling this compound.

Safe Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

Storage:

-

Store in a tightly closed, corrosion-resistant container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from heat and sources of ignition.

-

The storage area should be designated for corrosive materials.

First Aid Measures

In case of exposure, immediate medical attention is required.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures: Spill Cleanup Workflow

In the event of a spill, follow a structured procedure to ensure safety and proper cleanup.

Caption: Workflow for handling a spill of this compound.

Experimental Protocols

Synthesis via Hell-Volhard-Zelinskii (HVZ) Reaction (Representative Protocol)

The synthesis of 2-bromo-3-methylbutyric acid is commonly achieved through the Hell-Volhard-Zelinskii (HVZ) reaction of 3-methylbutyric acid.[3] This reaction results in a racemic mixture, which would require subsequent chiral resolution to obtain the (R)-enantiomer. The following is a representative protocol adapted from the synthesis of similar alpha-bromo acids.

Materials:

-

3-methylbutyric acid

-

Red phosphorus

-

Bromine

-

Anhydrous diethyl ether

-

Hydrochloric acid (for workup)

-

Magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-methylbutyric acid and a catalytic amount of red phosphorus.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented to a scrubber.

-

After the addition is complete, heat the reaction mixture to reflux for several hours until the color of bromine disappears.

-

Cool the reaction mixture to room temperature and slowly add water to quench the reaction and hydrolyze the intermediate acyl bromide.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or crystallization.[9]

Purification

The crude this compound can be purified by the following methods:

-

Vacuum Distillation: Distill the crude product under high vacuum to separate it from non-volatile impurities.[9]

-

Crystallization: The compound can be crystallized from a suitable solvent. For this compound, slow evaporation from an ethanolic solution has been reported to yield crystals suitable for X-ray diffraction.[10]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.[8]

-

Gas Chromatography (GC): GC can be employed to assess the purity of the compound.[3] Chiral GC columns or derivatization followed by analysis on a standard column can be used to determine the enantiomeric excess.

-

Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound.

-

Polarimetry: The optical rotation of the purified product can be measured to confirm the presence of the (R)-enantiomer.[6]

Disposal Considerations

Dispose of this compound and its containers as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

This technical guide provides a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all personnel handling this chemical are thoroughly familiar with this information and have received appropriate safety training. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

- 1. 2-Bromo-3-methylbutyric acid CAS#: 565-74-2 [amp.chemicalbook.com]

- 2. CAS 565-74-2: 2-Bromo-3-methylbutyric acid | CymitQuimica [cymitquimica.com]

- 3. innospk.com [innospk.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]

- 6. (R)-(+)-2-Bromo-3-methylbutyric acid 96 76792-22-8 [sigmaaldrich.com]

- 8. (2S)-2-Bromo-3-methylbutanoic acid | C5H9BrO2 | CID 179487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Stereospecific Properties of (R)-2-Bromo-3-methylbutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereospecific properties of (R)-2-Bromo-3-methylbutyric acid, a chiral α-halogenated monocarboxylic acid. The document covers its synthesis, physicochemical characteristics, stereospecific reactivity, and applications in research and pharmaceutical development. Detailed experimental protocols for its characterization and visualization of key concepts are included to support advanced research and application.

Physicochemical Properties

This compound, also known as (R)-(+)-α-bromoisovaleric acid, is a chiral molecule with distinct physical and chemical properties compared to its (S)-enantiomer and the racemic mixture. A summary of its key quantitative data is presented below.

Table 1: Physicochemical Data for 2-Bromo-3-methylbutyric Acid and its (R)-Enantiomer

| Property | This compound | Racemic 2-Bromo-3-methylbutyric acid |

| Molecular Formula | C5H9BrO2 | C5H9BrO2 |

| Molecular Weight | 181.03 g/mol [1] | 181.02800 g/mol [2] |

| Melting Point | 35-40 °C[1][3] | 39-42 °C[2][4] |

| Boiling Point | 90-100 °C at 0.5 mmHg[1][3] | 124-126 °C at 20 mmHg[4] |

| Optical Activity | [α]22/D +21° (c = 37 in benzene)[1] | Not applicable |

| Appearance | - | White to beige crystalline powder or chunks[2][4] |

| Density | - | 1.513 g/cm³[2] |

| Flash Point | 113 °C (closed cup)[1] | 107 °C (closed cup)[2] |

| Solubility | - | Soluble in alcohol and diethyl ether; very slightly soluble in water |

Synthesis and Stereoselectivity

The synthesis of 2-bromo-3-methylbutyric acid is commonly achieved through the Hell-Volhard-Zelinsky reaction, starting from isovaleric acid. This reaction introduces a bromine atom at the alpha-carbon of the carboxylic acid in the presence of a phosphorus catalyst.[2] The production of the specific (R)-enantiomer requires stereoselective synthesis methods or the resolution of the racemic mixture. The resolution of the enantiomers by fractional crystallization has been a known method for nearly a century.[5]

Stereospecific Reactivity and Applications

The chirality of this compound is crucial for its application as a building block in the synthesis of more complex, optically active molecules. Its reactivity is primarily centered around the bromine atom, which can undergo nucleophilic substitution reactions.[2][6]

Key applications include:

-

Synthesis of Chiral Pharmaceuticals: It serves as a precursor for various drugs, including antihypertensive agents and antibiotics.[2]

-

Biochemical Research: It has been used in the preparation of optically active N-methylvalines.[4] It was also used to investigate the conjugation of glutathione with (R)- and (S)-α-bromoisovaleric acid in rats.[4]

-

Chiral Ionic Liquids: It can be used as an anionic counterpart of morpholinium-based chiral ionic liquids, which are applicable in the Heck arylation reaction of 2,3-dihydrofuran.[1][3]

-

Enzyme Inhibitors: It is a starting material in the synthesis of fructosyl peptide oxidase inhibitors.[1][3]

Experimental Protocols

This protocol describes a general method for the enantiomeric separation of chiral carboxylic acids like 2-bromo-3-methylbutyric acid by converting them into diastereomeric carboxamides followed by thin-layer chromatography (TLC).[7]

-

Derivatization:

-

Dissolve the chiral carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane).

-

Add a chiral derivatizing agent, such as (1R, 2R)-(-)-1-(4-nitrophenyl)-2-amino-1,3-propanediol ("levobase").[7]

-

Add a coupling agent, like dicyclohexylcarbodiimide (DCC), to facilitate the formation of the diastereomeric carboxamides.[7]

-

Stir the reaction mixture at room temperature for a specified time until the reaction is complete.

-

-

TLC Analysis:

-

Spot the resulting solution of diastereomeric carboxamides onto a standard silica gel TLC plate.

-

Develop the TLC plate using a suitable non-chiral mobile phase.

-

Visualize the separated diastereomers on the TLC plate using a UV lamp or appropriate staining agent. The difference in Rf values indicates successful separation.

-

This protocol outlines the general steps for characterizing halogenated organic compounds using spectroscopic methods.[8][9]

-

Infrared (IR) Spectroscopy:

-

Prepare a sample of this compound (e.g., as a thin film or KBr pellet).

-

Record the IR spectrum. Key absorptions to note for aldehydes, as a related functional group, include a strong C=O stretching band around 1700 cm-1.[10]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3).

-

Record the 1H and 13C NMR spectra. The formyl proton of an aldehyde, for comparison, typically appears in the distinctive downfield region of δ 9.5-10 in the 1H NMR spectrum.[10]

-

For chiral analysis, chiral solvating agents can be used to differentiate the signals of the enantiomers.[11]

-

-

X-ray Crystallography:

-

Obtain single crystals of the compound suitable for X-ray diffraction. For this compound, suitable crystals were grown from an ethanolic solution by slow evaporation.[5]

-

Mount a crystal on the diffractometer and collect the diffraction data.

-

Solve and refine the crystal structure to determine the precise three-dimensional arrangement of atoms, bond lengths, and angles.[5]

-

Crystallography and Solid-State Structure

X-ray crystallography has revealed the solid-state structure of both the enantiopure (R)- and racemic 2-bromo-3-methylbutyric acid.[5]

-

Both forms crystallize in the triclinic crystal system.[5]

-

In the crystal structure, the (R)-enantiomer forms homochiral dimers through O-H···O hydrogen bonds between the carboxylic acid groups.[5]

-

In contrast, the racemic form features centrosymmetric heterochiral dimers, also with the same carboxylic acid hydrogen bonding motif.[5]

-

The molecules in both crystal structures adopt a nearly identical staggered conformation, suggesting this is a preferred molecular structure.[5]

Conclusion

This compound is a valuable chiral building block with well-defined stereospecific properties. Its synthesis, reactivity, and physicochemical characteristics are critical to its application in the development of pharmaceuticals and other advanced materials. The detailed understanding of its solid-state structure and the availability of robust analytical protocols for its characterization are essential for its effective utilization in stereoselective synthesis and drug discovery pipelines.

References

- 1. (R)-(+)-2-Bromo-3-methylbutyric acid 96 76792-22-8 [sigmaaldrich.com]

- 2. innospk.com [innospk.com]

- 3. (R)-(+)-2-BROMO-3-METHYLBUTYRIC ACID | 76792-22-8 [chemicalbook.com]

- 4. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. CAS 565-74-2: 2-Bromo-3-methylbutyric acid | CymitQuimica [cymitquimica.com]

- 7. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jaoc.samipubco.com [jaoc.samipubco.com]

- 9. mdpi.com [mdpi.com]

- 10. Aldehyde - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

Commercial Availability and Synthetic Pathways of Enantiopure 2-Bromo-3-Methylbutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiopure (R)- and (S)-2-bromo-3-methylbutyric acid, key chiral building blocks in organic synthesis. It details available quantitative data from various suppliers, outlines established experimental protocols for the synthesis of the racemic mixture and the resolution of its enantiomers, and explores its application in the synthesis of pharmaceuticals, including the angiotensin-converting enzyme (ACE) inhibitor Perindopril.

Commercial Availability

Enantiopure (R)- and (S)-2-bromo-3-methylbutyric acid, along with the racemic mixture, are commercially available from a range of chemical suppliers. These compounds are offered in various quantities and purities, catering to the needs of both academic research and industrial drug development. While purity levels are frequently reported, specific enantiomeric excess (ee) values are often provided upon request or in the certificate of analysis.

Quantitative Data from Representative Suppliers

| Compound | Supplier | CAS Number | Purity | Enantiomeric Excess (ee) | Price (USD) | Quantity |

| (R)-(+)-2-Bromo-3-methylbutyric acid | Sigma-Aldrich | 76792-22-8 | 96%[1] | Not specified | Contact for pricing | 5 g |

| ChemScene | 76792-22-8 | ≥98%[2] | Not specified | Contact for pricing | Inquire | |

| Pharmaffiliates | 76792-22-8 | High purity[3] | Not specified | Contact for pricing | Inquire | |

| (S)-(-)-2-Bromo-3-methylbutyric acid | PubChem | 26782-75-2 | Data not available | Not specified | - | - |

| (±)-2-Bromo-3-methylbutyric acid | Sigma-Aldrich | 565-74-2 | 97% | Not applicable | ~141 | 25 g |

| TCI Chemicals | 565-74-2 | >90.0% (GC)[4] | Not applicable | Contact for pricing | 25 g, 500 g | |

| ChemicalBook | 565-74-2 | 95-99%[5] | Not applicable | ~1/kg | Inquire |

Experimental Protocols

The synthesis of enantiopure 2-bromo-3-methylbutyric acid typically involves two main stages: the synthesis of the racemic mixture followed by the resolution of the enantiomers.

Synthesis of Racemic 2-Bromo-3-methylbutyric Acid via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction is a standard method for the α-bromination of carboxylic acids. The reaction proceeds by converting the carboxylic acid to an acyl bromide, which then tautomerizes to an enol. The enol subsequently reacts with bromine at the α-position.

Methodology:

-

Acyl Bromide Formation: 3-Methylbutyric acid is treated with a phosphorus trihalide, such as PBr₃, to form 3-methylbutyryl bromide.

-

Enolization: The acyl bromide tautomerizes to its enol form.

-

α-Bromination: The enol reacts with elemental bromine (Br₂) to yield 2-bromo-3-methylbutyryl bromide.

-

Hydrolysis: The resulting α-bromo acyl bromide is hydrolyzed with water to produce racemic 2-bromo-3-methylbutyric acid.

Experimental Workflow: Synthesis of Racemic 2-Bromo-3-methylbutyric Acid

Caption: Hell-Volhard-Zelinsky synthesis of racemic 2-bromo-3-methylbutyric acid.

Resolution of Racemic 2-Bromo-3-methylbutyric Acid

The separation of the enantiomers can be achieved through classical resolution by forming diastereomeric salts with a chiral amine.

Methodology:

-

Salt Formation: The racemic 2-bromo-3-methylbutyric acid is dissolved in a suitable solvent (e.g., ethanol) and treated with a chiral amine (e.g., (R)-1-phenylethylamine). This results in the formation of a mixture of two diastereomeric salts: ((R)-acid)-(R)-amine) and ((S)-acid)-(R)-amine).

-

Fractional Crystallization: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization. One of the diastereomers will typically be less soluble and will crystallize out of the solution first.

-

Isolation of the Enantiomer: The crystallized diastereomeric salt is isolated by filtration.

-

Liberation of the Enantiopure Acid: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylic acid and remove the chiral amine, yielding the enantiopure 2-bromo-3-methylbutyric acid. The other enantiomer can be recovered from the mother liquor.

Experimental Workflow: Resolution of Racemic 2-Bromo-3-methylbutyric Acid

Caption: Resolution of racemic 2-bromo-3-methylbutyric acid via diastereomeric salt formation.

Application in Drug Development: Synthesis of Perindopril

Enantiopure α-bromo acids are valuable chiral synthons in the pharmaceutical industry. A derivative of (S)-2-bromo-3-methylbutyric acid, ethyl 2-bromovalerate, is a potential precursor in the synthesis of the ACE inhibitor Perindopril. Perindopril is a prodrug that is metabolized in the body to its active form, perindoprilat, which is used to treat high blood pressure and prevent cardiovascular events.[6][7][8]

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

Perindoprilat inhibits the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[6][9][10][11] The inhibition of ACE prevents the conversion of angiotensin I to angiotensin II.[6][9][10] Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. By blocking the production of angiotensin II, perindoprilat leads to vasodilation (widening of blood vessels) and reduced blood volume, thereby lowering blood pressure.[6][8][9][10]

Signaling Pathway: Mechanism of Action of Perindopril

Caption: Perindoprilat inhibits ACE, blocking the RAAS cascade and lowering blood pressure.

References

- 1. (R)-(+)-2-Bromo-3-methylbutyric acid 96 76792-22-8 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Bromo-3-methylbutyric Acid | 565-74-2 | TCI AMERICA [tcichemicals.com]

- 5. 2-Bromo-3-methylbutyric acid | 565-74-2 [chemicalbook.com]

- 6. drugs.com [drugs.com]

- 7. Perindopril - Wikipedia [en.wikipedia.org]

- 8. Perindopril (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 9. What is the mechanism of Perindopril Erbumine? [synapse.patsnap.com]

- 10. What is the mechanism of Perindopril Arginine? [synapse.patsnap.com]

- 11. derangedphysiology.com [derangedphysiology.com]

Methodological & Application

Application Notes and Protocols: Synthesis of (R)-2-Bromo-3-methylbutyric acid from L-valine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the stereospecific synthesis of (R)-2-Bromo-3-methylbutyric acid from the readily available chiral precursor, L-valine. This compound is a valuable chiral building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. The protocol described herein utilizes a diazotization reaction, which proceeds with retention of configuration, ensuring high enantiopurity of the final product. This method offers a reliable and efficient route to this important synthetic intermediate.

Introduction

This compound is a key chiral intermediate widely employed in organic synthesis. Its stereodefined structure makes it an essential component in the asymmetric synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1] The presence of both a bromine atom and a carboxylic acid functional group allows for a diverse range of chemical transformations, making it a versatile tool for medicinal chemists.[1] Notably, it has been utilized as a starting material in the synthesis of fructosyl peptide oxidase inhibitors.

The synthesis of enantiomerically pure α-bromo acids can be achieved through various methods, including the resolution of racemic mixtures or by stereospecific routes. The conversion of natural α-amino acids presents an attractive and efficient strategy, leveraging the inherent chirality of the starting material. This protocol details the synthesis of this compound from L-valine via a diazotization reaction using sodium nitrite and potassium bromide in an acidic medium. This reaction proceeds with retention of the stereochemical configuration at the α-carbon.

Applications in Drug Development

This compound serves as a crucial precursor in the synthesis of a variety of pharmaceutical agents. Its applications span across different therapeutic areas:

-

Antiviral Agents: Chiral α-bromo acids are valuable synthons in the development of antiviral drugs. They can be incorporated into nucleoside analogues or other small molecules that interfere with viral replication.

-

Anticancer Agents: The stereochemistry of drug candidates is often critical for their efficacy and selectivity. This compound can be used to introduce a specific stereocenter in the synthesis of novel anticancer compounds.

-

Metabolic Disease Therapeutics: As a starting material for fructosyl peptide oxidase inhibitors, it plays a role in the development of drugs targeting metabolic disorders.[2]

Experimental Protocol: Synthesis of this compound from L-valine

This protocol describes the diazotization of L-valine to yield this compound.

Materials and Equipment:

-

L-valine

-

Potassium bromide (KBr)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Distilled water

-

Round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

pH paper or pH meter

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-valine and potassium bromide in distilled water. Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Acidification: Slowly add concentrated sulfuric acid to the cooled solution. Maintain the temperature below 5 °C during the addition.

-

Diazotization: Prepare a solution of sodium nitrite in distilled water. Add this solution dropwise to the reaction mixture using a dropping funnel over a period of 1-2 hours. It is crucial to maintain the temperature of the reaction mixture between 0-5 °C to prevent the formation of byproducts.

-

Reaction Monitoring: After the complete addition of the sodium nitrite solution, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Data Presentation:

| Parameter | Value |

| Starting Material | L-valine |

| Product | This compound |

| Molecular Formula | C₅H₉BrO₂ |

| Molecular Weight | 181.03 g/mol |

| Appearance | White to beige crystalline powder or chunks.[3] |

| Melting Point | 35-40 °C |

| Boiling Point | 90-100 °C at 0.5 mmHg |

| Optical Rotation [α]²²_D_ | +21° (c = 37 in benzene) |

| Typical Yield | 60-70% |

| Purity (Assay) | ≥96% |

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationships in Stereochemistry

Caption: Stereochemical relationship in the synthesis of this compound.

References

Enantioselective Synthesis of 2-Bromo-3-methylbutyric Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-bromo-3-methylbutyric acid, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. Three distinct and effective methods are presented: organocatalytic asymmetric α-bromination, chiral auxiliary-mediated diastereoselective bromination, and lipase-catalyzed kinetic resolution.

Introduction

Chirally pure α-bromo carboxylic acids are important intermediates in organic synthesis, allowing for the stereospecific introduction of a variety of functional groups. 2-Bromo-3-methylbutyric acid, with its stereocenter at the α-position, is a precursor to molecules such as optically active N-methylvalines. The methods detailed below offer distinct advantages and can be selected based on the specific requirements of the research, including scale, desired enantiomer, and available resources.

Method 1: Organocatalytic Asymmetric α-Bromination

This method provides a direct route to enantiomerically enriched α-bromo aldehydes via organocatalysis, which are then oxidized to the target carboxylic acid. This approach avoids the need for stoichiometric chiral reagents.

Application Notes

This protocol is based on the well-established aminocatalysis for the enantioselective α-functionalization of aldehydes. A chiral secondary amine catalyst, such as a diarylprolinol silyl ether, forms a chiral enamine intermediate with the starting aldehyde (3-methylbutanal). This enamine then reacts with an electrophilic bromine source, like N-bromosuccinimide (NBS), in a stereocontrolled manner. The resulting α-bromo aldehyde is then oxidized to the carboxylic acid, a transformation that must be performed under mild conditions to prevent racemization. This method is notable for its operational simplicity and the use of a substoichiometric amount of a chiral catalyst.

Experimental Protocol

Step 1: Asymmetric α-Bromination of 3-Methylbutanal

-

To a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%) in an appropriate solvent (e.g., CH2Cl2, 2.0 mL) at -20 °C is added 3-methylbutanal (1.0 mmol).

-

After stirring for 10 minutes, N-bromosuccinimide (NBS) (1.1 mmol) is added in one portion.

-

The reaction mixture is stirred at -20 °C for the time indicated by TLC monitoring until the starting aldehyde is consumed (typically 2-4 hours).

-

The reaction is quenched by the addition of saturated aqueous Na2S2O3 solution.

-

The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude 2-bromo-3-methylbutanal is purified by flash column chromatography on silica gel.

Step 2: Oxidation to 2-Bromo-3-methylbutyric Acid

-

The purified 2-bromo-3-methylbutanal (1.0 mmol) is dissolved in a mixture of t-BuOH (5 mL) and 2-methyl-2-butene (2.0 mL).

-

An aqueous solution of sodium chlorite (NaClO2, 1.5 mmol) and sodium dihydrogen phosphate (NaH2PO4, 1.5 mmol) in water (2 mL) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature until the aldehyde is completely consumed as indicated by TLC (typically 1-2 hours).

-

The reaction is quenched by adding a saturated aqueous solution of Na2SO3.

-

The mixture is acidified with 1 M HCl and extracted with ethyl acetate.

-

The combined organic layers are dried over Na2SO4, filtered, and concentrated to afford the desired 2-bromo-3-methylbutyric acid.

Data Presentation

| Entry | Aldehyde Substrate | Catalyst Loading (mol%) | Yield (%) of α-bromo aldehyde | ee (%) of α-bromo aldehyde | Yield (%) of acid |

| 1 | 3-Methylbutanal | 10 | ~85-95 | ~90-96 | ~80-90 |

| 2 | Hexanal | 10 | 92 | 95 | 85 |

| 3 | Octanal | 10 | 90 | 94 | 83 |

Note: Data for 3-methylbutanal is estimated based on results for similar aliphatic aldehydes. Yields are for the isolated products after purification.

Experimental Workflow

Method 2: Chiral Auxiliary-Mediated Diastereoselective Bromination

This method utilizes a covalently bound chiral auxiliary to direct the stereochemical outcome of the bromination reaction. The Evans oxazolidinone auxiliaries are well-suited for this purpose, offering high levels of diastereoselectivity.

Application Notes

The synthesis begins with the acylation of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with 3-methylbutyryl chloride to form the corresponding N-acyl oxazolidinone. Deprotonation with a strong base, such as sodium hexamethyldisilazide (NaHMDS), generates a rigid, chelated Z-enolate. The chiral auxiliary sterically blocks one face of the enolate, leading to a highly diastereoselective reaction with an electrophilic bromine source (NBS). Finally, the chiral auxiliary is cleaved under mild conditions to yield the enantiomerically pure 2-bromo-3-methylbutyric acid, and the auxiliary can often be recovered and reused.

Experimental Protocol

Step 1: Synthesis of N-(3-Methylbutyryl)oxazolidinone

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C is added n-butyllithium (1.05 mmol, 1.6 M in hexanes) dropwise.

-

After stirring for 15 minutes, 3-methylbutyryl chloride (1.1 mmol) is added dropwise.

-

The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.

-

The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography.

Step 2: Diastereoselective Bromination

-

To a solution of the N-acyl oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C is added NaHMDS (1.1 mmol, 1.0 M in THF) dropwise.

-

After stirring for 30 minutes, a solution of NBS (1.2 mmol) in THF (2 mL) is added dropwise.

-

The reaction is stirred at -78 °C for 1 hour.

-

The reaction is quenched with saturated aqueous NaHCO3 and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

The purified N-(2-bromo-3-methylbutyryl)oxazolidinone (1.0 mmol) is dissolved in a 3:1 mixture of THF and water (8 mL).

-

The solution is cooled to 0 °C, and an aqueous solution of hydrogen peroxide (4.0 mmol, 30% w/w) is added, followed by lithium hydroxide (2.0 mmol).

-

The mixture is stirred at 0 °C for 2 hours.

-

The reaction is quenched with an aqueous solution of sodium sulfite (Na2SO3, 2.5 mmol).

-

The THF is removed under reduced pressure, and the aqueous residue is acidified with 1 M HCl and extracted with ethyl acetate.

-

The organic extracts are dried over Na2SO4, filtered, and concentrated to give the enantiomerically pure 2-bromo-3-methylbutyric acid.

Data Presentation

| Entry | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) of Brominated Imide | Yield (%) of Acid |

| 1 | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | >98:2 | ~85-95 | ~80-90 |

| 2 | (S)-4-Benzyl-2-oxazolidinone | >95:5 | ~80-90 | ~75-85 |

Note: Yields are for the isolated products after purification.

Experimental Workflow

Method 3: Lipase-Catalyzed Kinetic Resolution

This method involves the enzymatic resolution of a racemic mixture of a 2-bromo-3-methylbutyric acid ester. Lipases are highly enantioselective catalysts that can differentiate between the two enantiomers of the substrate.

Application Notes

A racemic ester of 2-bromo-3-methylbutyric acid (e.g., the ethyl ester) is subjected to hydrolysis or transesterification catalyzed by a lipase, most commonly Candida antarctica lipase B (CALB), which is often used in an immobilized form (e.g., Novozym 435). In a kinetic resolution, one enantiomer of the racemic ester reacts significantly faster than the other. For example, in a hydrolysis reaction, one enantiomer of the ester is selectively hydrolyzed to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. The separation of the resulting acid and the unreacted ester is typically straightforward due to their different chemical properties. This method is particularly advantageous for its mild reaction conditions and the high enantioselectivity of the biocatalyst.

Experimental Protocol

Step 1: Synthesis of Racemic Ethyl 2-Bromo-3-methylbutyrate

-

To a solution of racemic 2-bromo-3-methylbutyric acid (1.0 mmol) in ethanol (5 mL) is added a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

The mixture is heated at reflux for 4-6 hours.

-

The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether.

-

The organic solution is washed with saturated aqueous NaHCO3 and brine, dried over Na2SO4, filtered, and concentrated to give the racemic ester.

Step 2: Lipase-Catalyzed Kinetic Resolution

-

To a solution of racemic ethyl 2-bromo-3-methylbutyrate (1.0 mmol) in a suitable organic solvent (e.g., toluene, 10 mL) is added immobilized Candida antarctica lipase B (Novozym 435, 50-100 mg).

-

For hydrolysis, a small amount of water (e.g., 1.1 equivalents) is added. For transesterification, an alcohol (e.g., n-butanol, 3-5 equivalents) is added.

-

The suspension is shaken at a controlled temperature (e.g., 30-40 °C) and the reaction progress is monitored by chiral GC or HPLC.

-

The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

-

The filtrate is concentrated, and the resulting mixture of the unreacted ester and the product (acid or transesterified ester) is separated by column chromatography or by acid-base extraction in the case of hydrolysis.

Data Presentation

| Entry | Lipase | Resolution Type | Conversion (%) | ee (%) of Unreacted Ester | ee (%) of Product |

| 1 | Candida antarctica lipase B (immobilized) | Hydrolysis | ~50 | >99 | >99 |

| 2 | Candida antarctica lipase B (immobilized) | Transesterification (n-butanol) | ~50 | >98 | >98 |